molecular formula C12H21N5O2 B12941467 Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate CAS No. 87846-99-9

Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate

Cat. No.: B12941467
CAS No.: 87846-99-9
M. Wt: 267.33 g/mol
InChI Key: GDIAIJUXYRKTPN-UHFFFAOYSA-N
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Description

Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent methylation. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

  • Methyl 2-(dimethylamino)pyrimidine-5-carboxylate
  • Ethyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate
  • 2,4,6-Tris(dimethylamino)pyrimidine

Comparison: Compared to similar compounds, Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate is unique due to its high degree of substitution, which can enhance its reactivity and biological activity. The presence of three dimethylamino groups makes it more versatile in chemical reactions and potentially more effective in its applications .

Properties

CAS No.

87846-99-9

Molecular Formula

C12H21N5O2

Molecular Weight

267.33 g/mol

IUPAC Name

methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H21N5O2/c1-15(2)9-8(11(18)19-7)10(16(3)4)14-12(13-9)17(5)6/h1-7H3

InChI Key

GDIAIJUXYRKTPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)N(C)C)N(C)C)C(=O)OC

Origin of Product

United States

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